molecular formula C19H19ClN4O3 B2434164 2-(2-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione CAS No. 1775360-47-8

2-(2-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

Cat. No.: B2434164
CAS No.: 1775360-47-8
M. Wt: 386.84
InChI Key: MLHFNFQGAPIUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a synthetic organic compound with the CAS registry number 1775360-47-8 . This complex molecule features a tetrahydropyrimidoazepine core structure, which is substituted with a 2-chlorobenzyl group and a 5-methyl-1,2,4-oxadiazole moiety . The integration of the 1,2,4-oxadiazole ring is of particular interest in medicinal chemistry, as this heterocycle is often used as a bioisostere for carboxylate or amide groups, potentially influencing the compound's physicochemical properties and its ability to interact with biological targets. The molecular formula of the compound is C 19 H 19 ClN 4 O 3 , and it has a molecular weight of 386.84 g/mol . While its specific biological mechanism of action and primary research applications are not yet widely published or characterized, its sophisticated structure makes it a valuable intermediate or building block for chemical synthesis and drug discovery efforts . Researchers may employ this compound in the exploration of new therapeutic agents, particularly as a molecular scaffold for developing inhibitors or modulators of protein-protein interactions or enzymatic activity. This product is intended for research and development use in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-12-21-17(22-27-12)16-15-9-3-2-6-10-23(15)19(26)24(18(16)25)11-13-7-4-5-8-14(13)20/h4-5,7-8H,2-3,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHFNFQGAPIUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione , with CAS number 1775360-47-8 , is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

  • Molecular Formula : C19H19ClN4O3
  • Molecular Weight : 386.8 g/mol
  • Structure : The compound features a complex structure with a chlorobenzyl group and an oxadiazole moiety, which are known to influence biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a related study on 1,2,4-oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The compounds exhibited IC50 values in the sub-micromolar range against leukemia and breast cancer cell lines (e.g., MCF-7) .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.12Induces apoptosis via p53 activation
Compound BU-9370.75Inhibits cell proliferation
2-Chlorobenzyl Compound MCF-7TBDTBD

The mechanism by which this compound exerts its anticancer effects is hypothesized to involve the induction of apoptosis through the activation of key apoptotic pathways. Specifically, flow cytometry analyses have shown that related oxadiazole compounds can increase the expression levels of p53 and activate caspase pathways in cancer cells .

Other Biological Activities

In addition to anticancer properties, compounds with similar structures have been evaluated for other biological activities:

  • Antimicrobial Activity : Some oxadiazole derivatives have shown promising antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory responses.

Case Studies

Several case studies provide insight into the biological activity of related compounds:

  • Study on Oxadiazole Derivatives : A comprehensive study evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer activities. The results indicated that modifications in the chemical structure significantly influenced potency and selectivity against different cancer cell lines .
  • In Vivo Studies : Preliminary in vivo studies using animal models have suggested that oxadiazole derivatives exhibit reduced tumor growth rates compared to controls. These findings warrant further investigation into their therapeutic potential.

Q & A

Q. What if synthetic yields vary significantly across batches?

  • Methodology :
  • DoE (Design of Experiments) : Apply Taguchi methods to optimize critical parameters (e.g., solvent purity, catalyst age).
  • Impurity Profiling : Use LC-HRMS to identify byproducts (e.g., incomplete alkylation intermediates).
  • Reaction Monitoring : Implement in situ FTIR or Raman spectroscopy to track intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.